

Measuring Tumor Growth Inhibition by SSR128129E: Application Notes and Protocols

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Compound of Interest

Compound Name: SSR128129E free acid

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Abstract

SSR128129E is a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2] It exerts its antitumor effects by binding to the extracellular domain of the FGFR, thereby inhibiting FGF-induced signaling pathways crucial for cell growth, survival, differentiation, and angiogenesis.[3][4] This document provides detailed application notes and experimental protocols for measuring the tumor growth inhibition properties of SSR128129E in both in vitro and in vivo settings.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cellular processes, and its deregulation is implicated in various cancers. SSR128129E represents a novel class of FGFR inhibitors that act allosterically, offering a distinct mechanism of action compared to traditional ATP-competitive kinase inhibitors.[4] It does not compete with FGF for binding but instead induces a conformational change in the receptor that impairs its internalization and subsequent signaling.[3][4][5] Preclinical studies have demonstrated the efficacy of SSR128129E in a range of tumor models, highlighting its potential as a therapeutic agent.[2][6] These protocols are designed to guide researchers in the evaluation of SSR128129E's anti-cancer activity.

Data Presentation

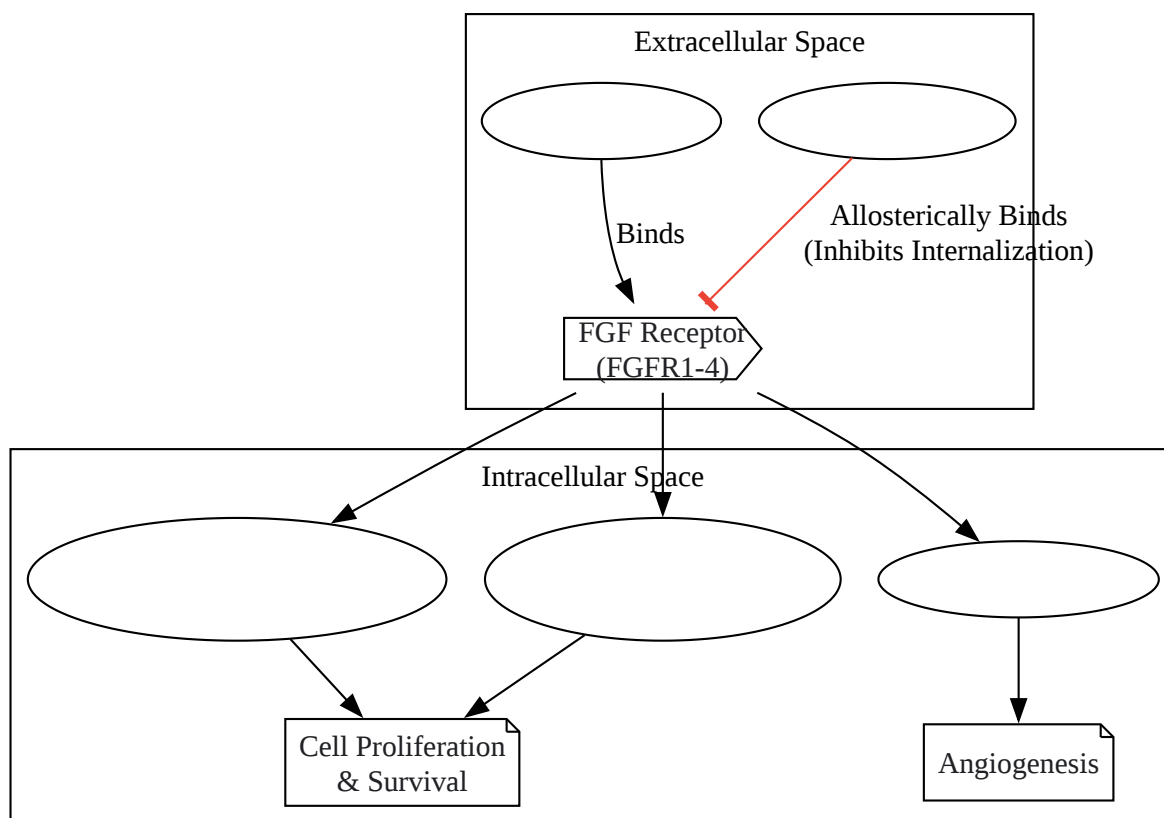
In Vitro Efficacy of SSR128129E

Cell Line/Assay Type	Target Pathway	Readout	IC50	Reference
Endothelial Cells (HUVEC)	FGF2-induced Proliferation	Cell Viability	31 ± 1.6 nM	[2] [7]
Endothelial Cells (HUVEC)	FGF2-induced Migration	Cell Migration	15.2 ± 4.5 nM	[2] [7]
Panc02 (Murine Pancreatic)	FGF7-induced Proliferation	Cell Viability	Not Specified	[6]
Panc02 (Murine Pancreatic)	FGF7-induced Migration	Cell Migration	Not Specified	[6]
U87, SF763 (Glioblastoma)	Radiation-induced Survival	Cell Viability	Not Specified	[8]

In Vivo Efficacy of SSR128129E

Tumor Model	Treatment Protocol	Primary Endpoint	% Inhibition/Reduction	Reference
Panc02 (Orthotopic)	30 mg/kg/day, p.o. (from day 3)	Tumor Growth	44%	[2] [6]
4T1 (Murine Breast)	30 mg/kg/day, p.o. (from day 5)	Tumor Size	53%	[6]
4T1 (Murine Breast)	30 mg/kg/day, p.o. (from day 5)	Tumor Weight	40%	[6]
CT26 (Murine Colon)	Not Specified	Tumor Growth	34%	[2] [6]
MCF7/ADR (Human Breast)	Not Specified	Tumor Growth	40%	[2] [6]
U87 (Orthotopic Glioblastoma)	Pre-treatment before 2x 2.5Gy radiation	Neurological Sign Free Survival	Significantly Increased	[8]

Signaling Pathway



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Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

This protocol is designed to assess the effect of SSR128129E on FGF-2 induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

- HUVECs
- Endothelial Cell Basal Medium (EBM-2) supplemented with necessary growth factors (excluding FGF-2) and 1% Fetal Bovine Serum (FBS)

- Recombinant human FGF-2
- SSR128129E (dissolved in a suitable solvent, e.g., DMSO)
- 96-well plates
- Cell proliferation reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Plate reader

Procedure:

- Seed HUVECs into a 96-well plate at a density of 2,500 cells/well in 50 μ L of EBM-2 with 1% FBS.
- Incubate overnight to allow for cell attachment.
- Prepare serial dilutions of SSR128129E in EBM-2.
- Add varying concentrations of SSR128129E to the wells. Include a vehicle control (e.g., DMSO).
- Add FGF-2 to a final concentration of 10 ng/mL to all wells except for the negative control group.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of SSR128129E.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This protocol measures the ability of SSR128129E to inhibit FGF-2 induced migration of endothelial cells.

Materials:

- HUVECs
- Transwell inserts (e.g., 8 μ m pore size) for 24-well plates
- EBM-2 with 0.1% Bovine Serum Albumin (BSA)
- Recombinant human FGF-2
- SSR128129E
- Calcein-AM or similar fluorescent dye for cell labeling
- Fluorescence microscope or plate reader

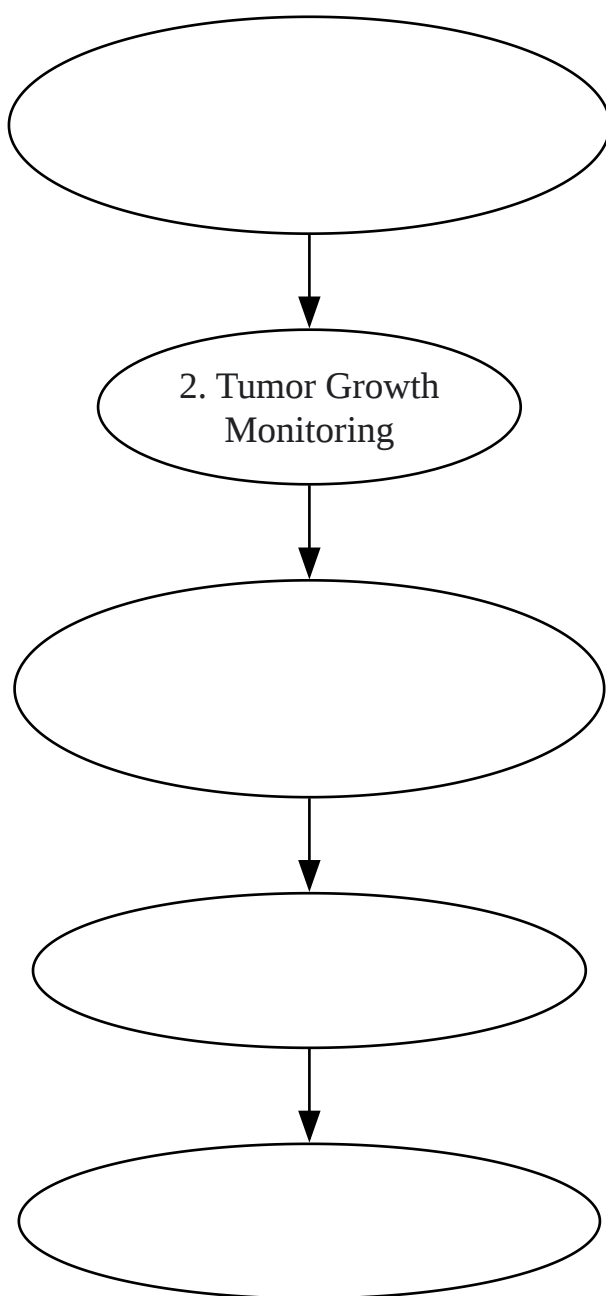
Procedure:

- Starve HUVECs in EBM-2 with 0.1% BSA for 4-6 hours.
- In the lower chamber of the 24-well plate, add EBM-2 with 0.1% BSA and FGF-2 (e.g., 20 ng/mL) as a chemoattractant.
- In the upper chamber (Transwell insert), resuspend the starved HUVECs (e.g., 5×10^4 cells) in EBM-2 with 0.1% BSA containing various concentrations of SSR128129E or vehicle control.
- Incubate for 4-6 hours at 37°C.
- Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Calcein-AM).

- Quantify the migrated cells by counting under a fluorescence microscope or by measuring fluorescence intensity with a plate reader.
- Calculate the percentage of migration inhibition compared to the vehicle control.

In Vivo Subcutaneous Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of SSR128129E in a subcutaneous mouse model.



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Materials:

- Immunocompromised mice (e.g., BALB/c nude or SCID)
- Tumor cells (e.g., CT26, MCF7/ADR)
- Matrigel (optional)
- SSR128129E formulated for oral administration
- Calipers
- Animal balance

Procedure:

- Subcutaneously inject tumor cells (e.g., 2×10^6 cells in 100-200 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly by measuring the length and width of the tumor with calipers.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{width})^2 \times \text{length} / 2$.
- When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Administer SSR128129E orally (e.g., 30 mg/kg/day) to the treatment group. The control group receives the vehicle.
- Continue treatment for a specified period (e.g., 2-4 weeks).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Calculate the tumor growth inhibition (TGI) as a percentage.

In Vivo Orthotopic Pancreatic Cancer Model

This protocol is for assessing SSR128129E in a more clinically relevant orthotopic model using Panc02 cells.

Materials:

- C57BL/6 mice (syngeneic model for Panc02)
- Panc02 murine pancreatic adenocarcinoma cells
- Matrigel
- Surgical instruments
- Anesthesia
- SSR128129E for oral administration

Procedure:

- Anesthetize the C57BL/6 mouse.
- Make a small incision in the left abdominal flank to expose the pancreas.
- Inject Panc02 cells (e.g., 1×10^6 cells suspended in a small volume of PBS and Matrigel) directly into the pancreas.
- Suture the incision.
- Allow tumors to establish for a few days (e.g., 3 days).
- Begin oral administration of SSR128129E (e.g., 30 mg/kg/day) or vehicle.
- Monitor the health and weight of the mice regularly.
- At a predetermined endpoint, euthanize the mice and carefully dissect the pancreas and any metastatic lesions.

- Measure the primary tumor volume and assess the extent of metastasis.
- Compare the tumor growth and metastasis between the treated and control groups.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive evaluation of the anti-tumor properties of SSR128129E. By utilizing these standardized methods, researchers can obtain reproducible and comparable data on the efficacy of this novel allosteric FGFR inhibitor. The provided data and pathways offer a solid foundation for further investigation into the therapeutic potential of SSR128129E in various cancer types.

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